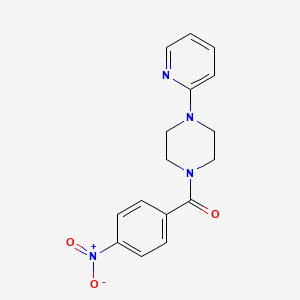![molecular formula C17H17N3O3 B5877562 2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)
2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide, commonly known as NPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPPB is a nitrophenyl derivative that has been extensively studied for its biological and pharmacological properties.
作用機序
The mechanism of action of NPPB involves the inhibition of chloride channels and transporters. NPPB binds to the extracellular domain of the CFTR channel and blocks chloride ion transport. It also inhibits other chloride channels by reducing the chloride conductance of the membrane. NPPB has been shown to have a biphasic effect on the volume-regulated anion channel, where low concentrations of NPPB activate the channel, and high concentrations inhibit it.
Biochemical and Physiological Effects:
NPPB has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of chloride channels in various cellular processes such as cell migration, proliferation, and apoptosis. NPPB has also been shown to inhibit the growth and metastasis of cancer cells by modulating chloride channels. Additionally, NPPB has been used to study the role of chloride channels in the regulation of blood pressure and renal function.
実験室実験の利点と制限
One of the advantages of using NPPB in lab experiments is its potency and specificity for chloride channels. NPPB has been shown to be a potent inhibitor of CFTR and other chloride channels with minimal off-target effects. However, one of the limitations of using NPPB is its potential toxicity and side effects at high concentrations. Therefore, it is important to use appropriate concentrations of NPPB in experiments and to monitor its effects carefully.
将来の方向性
There are several future directions for the use of NPPB in scientific research. One potential direction is the development of NPPB derivatives with improved potency and specificity for chloride channels. Another direction is the use of NPPB in the development of novel therapies for cystic fibrosis and other diseases that involve chloride channel dysfunction. Additionally, NPPB could be used to study the role of chloride channels in the regulation of immune function and inflammation. Overall, NPPB is a promising compound that has the potential to advance our understanding of chloride channel physiology and pathophysiology.
合成法
The synthesis of NPPB involves the reaction of 2-nitroaniline with 2-(1-pyrrolidinyl)aniline in the presence of acetic anhydride. The reaction mixture is then subjected to reflux conditions, and the resulting product is purified by recrystallization. The purity of the product can be confirmed by thin-layer chromatography and spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy.
科学的研究の応用
NPPB has been widely used in scientific research due to its ability to modulate various ion channels and transporters. It is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is responsible for regulating salt and fluid transport across epithelial membranes. NPPB has also been shown to inhibit other ion channels such as the calcium-activated chloride channel and the volume-regulated anion channel. Additionally, NPPB has been used as a tool to study the role of chloride channels in cellular physiology and pathophysiology.
特性
IUPAC Name |
2-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(13-7-1-3-9-15(13)20(22)23)18-14-8-2-4-10-16(14)19-11-5-6-12-19/h1-4,7-10H,5-6,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUZGWPIVVILJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B5877484.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5877487.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5877501.png)

![ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5877507.png)

![N-(2,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5877528.png)
![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5877533.png)

![N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5877551.png)


